molecular formula C11H12ClN3O4 B8807093 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE

6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE

Cat. No.: B8807093
M. Wt: 285.68 g/mol
InChI Key: BFDDOTZWMOKUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE is a synthetic nucleoside analogue It is structurally characterized by a pyrrolo[2,3-d]pyrimidine moiety attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE typically involves the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as chlorinated pyrimidines and amines.

    Attachment of the oxolane ring: The oxolane ring is introduced via a glycosylation reaction, where the pyrrolo[2,3-d]pyrimidine core is reacted with a protected sugar derivative under acidic or basic conditions.

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The pyrrolo[2,3-d]pyrimidine moiety can be reduced under specific conditions to yield dihydropyrrolo derivatives.

    Substitution: The chlorine atom in the pyrrolo[2,3-d]pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyrrolo derivatives.

    Substitution: Formation of various substituted pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a nucleoside analogue. It can be incorporated into nucleic acids, thereby disrupting normal cellular processes and providing insights into DNA and RNA function.

Medicine

In medicine, this compound is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the termination of DNA or RNA synthesis. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3R,4S,5R)-2-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3R,4S,5R)-2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

The uniqueness of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE lies in its chlorine substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to target enzymes and increase its stability in biological systems.

Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2

InChI Key

BFDDOTZWMOKUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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